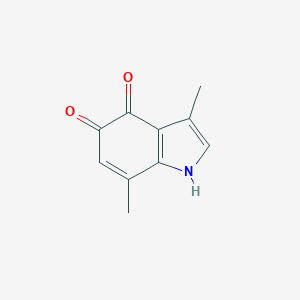

3,7-dimethyl-1H-indole-4,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-dimethyl-1H-indole-4,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the indole family and is characterized by:

- Molecular Formula : C10H9NO2

- Molecular Weight : Approximately 175.18 g/mol

- Structure : It features a bicyclic structure with two methyl groups at the 3 and 7 positions and carbonyl groups at the 4 and 5 positions. This configuration contributes to its chemical reactivity and biological activity.

Medicinal Chemistry

3,7-Dimethyl-1H-indole-4,5-dione has shown promise as a lead compound in drug development due to its potential therapeutic effects. Key areas of research include:

- Anticancer Activity :

- Antimicrobial Properties :

Synthetic Organic Chemistry

The compound serves as a versatile building block for synthesizing more complex molecules. Its carbonyl groups allow for various chemical modifications, making it suitable for:

- Functionalization Reactions : The presence of carbonyls facilitates reactions such as nucleophilic addition and condensation reactions.

- Synthesis of Indole Derivatives : It can be utilized to create a wide range of indole derivatives that have distinct biological activities.

Biochemical Studies

Research into the interactions of this compound within biological systems is ongoing. Initial findings suggest it may interact with enzymes or receptors involved in cellular pathways, which is crucial for understanding its pharmacokinetics and pharmacodynamics.

Case Studies

Several case studies illustrate the applications of this compound:

Case Study 1: Anticancer Efficacy

A study demonstrated that modifications on the indole ring significantly influenced anticancer activity. The compound showed enhanced efficacy against MCF-7 breast cancer cells through increased apoptosis rates compared to untreated controls.

Case Study 2: Antimicrobial Screening

In a comparative study assessing various indole derivatives' antimicrobial properties, this compound was included in a panel against multiple bacterial strains. Results indicated significant inhibition against both Gram-positive and Gram-negative bacteria.

Eigenschaften

CAS-Nummer |

196616-42-9 |

|---|---|

Molekularformel |

C10H9NO2 |

Molekulargewicht |

175.18 g/mol |

IUPAC-Name |

3,7-dimethyl-1H-indole-4,5-dione |

InChI |

InChI=1S/C10H9NO2/c1-5-3-7(12)10(13)8-6(2)4-11-9(5)8/h3-4,11H,1-2H3 |

InChI-Schlüssel |

YDLMKLFPMZHIKO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C(=O)C2=C1NC=C2C |

Kanonische SMILES |

CC1=CC(=O)C(=O)C2=C1NC=C2C |

Synonyme |

1H-Indole-4,5-dione,3,7-dimethyl-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.